2-Ethylundecanoic acid
Description
2-Ethylundecanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₃H₂₆O₂. Its structure features an ethyl group (–CH₂CH₃) attached to the second carbon of an undecanoic acid backbone (11-carbon chain). This branching distinguishes it from linear carboxylic acids and imparts unique physicochemical properties, such as enhanced solubility in organic solvents and lower melting points compared to its straight-chain counterparts.
Industrial applications of this compound include its use as a precursor in surfactant synthesis, where branching improves micelle formation and stability .
Properties
IUPAC Name |
2-ethylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12(4-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOMLDYIAWPSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885892 | |
| Record name | Undecanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45158-84-7 | |
| Record name | 2-Ethylundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45158-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045158847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylundecanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-ethylundecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by hydrogenation and subsequent oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield 2-ethylundecanol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: 2-Ethylundecanone or 2-ethylundecanal.
Reduction: 2-Ethylundecanol.
Substitution: Esters, amides, or anhydrides of this compound.
Scientific Research Applications
Pharmaceutical Applications
Drug Formulation
2-Ethylundecanoic acid is utilized in the formulation of pharmaceutical products. Its unique chemical properties allow it to act as a solubilizing agent and stabilizer for active pharmaceutical ingredients (APIs). This enhances the bioavailability of drugs, particularly those that are poorly soluble in water. Research indicates that the incorporation of this compound in lipid-based drug delivery systems can improve the pharmacokinetics of certain medications, making them more effective for therapeutic use .
Nanoparticle Delivery Systems
Recent studies have investigated the use of this compound in the development of lipid nanoparticles (LNPs) for targeted drug delivery. These nanoparticles can encapsulate nucleic acids for gene therapy applications, demonstrating significant potential in treating genetic disorders. The branched structure of this compound enhances the stability and biocompatibility of these delivery systems, facilitating effective cellular uptake and release of therapeutic agents .
Industrial Applications
Coatings and Paints
In the coatings industry, this compound is employed as a key component in paint driers and as a plasticizer in various formulations. It improves the drying time and enhances the durability of coatings applied to automotive and industrial surfaces. The increasing demand for high-performance coatings is driving the growth of this compound usage in this sector .
Plasticizers and Stabilizers
The compound is also used extensively in producing polyvinyl butyral (PVB) plasticizers, which are critical for manufacturing safety glass in the construction industry. Its role as a stabilizer in PVC formulations helps improve thermal stability and mechanical properties, making it essential for various construction applications .
Environmental Applications
Sustainable Alternatives
With growing environmental concerns, there is a shift towards bio-based alternatives for traditional chemical products. This compound is being explored as an eco-friendly option in various formulations due to its biodegradable nature. This aligns with global initiatives aimed at reducing carbon footprints and promoting sustainable practices within industries such as automotive, construction, and consumer goods .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethylundecanoic acid involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to interfere with cell membrane integrity is a key factor in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-ethylundecanoic acid with related branched and linear carboxylic acids:
Key Observations:
- Chain Length: Longer chains (e.g., 11 carbons in this compound vs. 6 in 2-ethylhexanoic acid) increase hydrophobicity, making the compound more suitable for applications requiring lipid solubility, such as surfactant formulations .
- Branching: The ethyl group at the C₂ position disrupts molecular packing, reducing melting points and improving compatibility with organic solvents compared to linear analogs like n-undecanoic acid .
- Applications: Shorter branched acids (e.g., 2-ethylhexanoic acid) are preferred in coatings due to their volatility, whereas longer-chain derivatives like this compound excel in surfactant systems requiring thermal stability .
Research Findings on Performance and Stability
- Surfactant Efficacy: In acyloxyalkanesulfonate synthesis, this compound’s branching enhances solubility and reduces aggregation in aqueous solutions, outperforming linear C₁₀–C₁₂ acids .
- Environmental Impact: Unlike persistent perfluorinated acids (e.g., PFDA ), branched aliphatic acids like this compound are likely biodegradable, though explicit data are lacking in the provided evidence.
Biological Activity
2-Ethylundecanoic acid, a medium-chain fatty acid, has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the current research surrounding its biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C13H26O2) consists of a long hydrocarbon chain with a carboxylic acid functional group. Its structure contributes to its solubility in organic solvents and its ability to interact with biological membranes.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pathogenic bacteria demonstrated that this compound can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 7.5 | 15.0 |
| Pseudomonas aeruginosa | 10.0 | 20.0 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in cellular models. In vitro studies using human macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Anticancer Activity
Recent investigations have also highlighted the potential anticancer effects of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells (HT-29). The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. The study reported a significant reduction in infection rates among patients treated with the formulation compared to those receiving standard care.
- Case Study on Inflammation : Another study examined the use of this fatty acid in managing inflammatory bowel disease (IBD). Patients who supplemented their diet with this compound showed improved markers of inflammation and reported fewer gastrointestinal symptoms compared to a control group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
